3-Amino-2-methylpentan-2-ol CAS number and molecular weight
3-Amino-2-methylpentan-2-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-methylpentan-2-ol, a chiral amino alcohol with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic route, and discusses its potential as a scaffold for novel therapeutics. Furthermore, it provides protocols for its characterization and analysis, along with essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and scientists working in the field of drug development and organic synthesis.
Introduction
3-Amino-2-methylpentan-2-ol is a member of the vicinal amino alcohol family, a structural motif present in numerous biologically active molecules and pharmaceuticals. The presence of both a hydroxyl and an amino group on adjacent carbon atoms allows for the formation of key hydrogen bonding interactions with biological targets. The stereochemistry of these functional groups can significantly influence binding affinity and selectivity. As an unnatural amino acid analog, 3-Amino-2-methylpentan-2-ol presents an interesting building block for the synthesis of novel chemical entities with tailored pharmacological profiles. Unnatural amino acids are increasingly utilized in drug design to enhance properties such as metabolic stability, bioavailability, and target specificity.[1] This guide will delve into the essential technical aspects of this promising compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-Amino-2-methylpentan-2-ol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 855589-31-0 | [2] |
| Molecular Formula | C6H15NO | [2] |
| Molecular Weight | 117.19 g/mol | [2] |
| IUPAC Name | 3-amino-2-methylpentan-2-ol | |
| Synonyms | 3-Amino-2-methyl-2-pentanol, rac-3-amino-2-methyl-2-pentanol | [2] |
| Predicted pKa | 13.01 ± 0.50 | [2] |
Synthesis and Purification
While specific literature on the synthesis of 3-Amino-2-methylpentan-2-ol is not abundant, a plausible and established method for its preparation is the Gabriel synthesis. This method is a robust technique for the formation of primary amines from primary alkyl halides. The following protocol is a proposed adaptation for the synthesis of the target compound.
Proposed Synthetic Pathway: Modified Gabriel Synthesis
The synthesis of 3-amino-2-methylpentan-2-ol can be envisioned in a multi-step process starting from a suitable precursor. A logical approach involves the synthesis of an appropriate halo-alcohol intermediate followed by the introduction of the amine functionality.
Caption: Proposed synthetic workflow for 3-Amino-2-methylpentan-2-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-methylpentan-2-ol (Intermediate)
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To a solution of diisopropylamine in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
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Add 2-pentanone dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
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Slowly add a solution of bromine in THF to the enolate suspension at -78 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-methylpentan-2-ol.
Step 2: Gabriel Synthesis of 3-Amino-2-methylpentan-2-ol
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To a solution of 3-bromo-2-methylpentan-2-ol in dimethylformamide (DMF), add potassium phthalimide.
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Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
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Collect the precipitated phthalimide adduct by filtration and wash with water.
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To a suspension of the phthalimide adduct in ethanol, add hydrazine hydrate.
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Reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and add hydrochloric acid.
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Filter off the phthalhydrazide precipitate.
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Concentrate the filtrate under reduced pressure.
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Basify the residue with a sodium hydroxide solution and extract with dichloromethane.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-Amino-2-methylpentan-2-ol.
Applications in Drug Discovery and Medicinal Chemistry
The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry due to its ability to form critical interactions with biological targets.
Scaffold for Novel Therapeutics
3-Amino-2-methylpentan-2-ol can serve as a versatile building block for the synthesis of libraries of compounds for screening against various therapeutic targets. The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties. For instance, analogs of this compound could be investigated as potential kinase inhibitors, a significant class of enzymes in cancer and inflammation research.
Chiral Building Block
The presence of a stereocenter at the 3-position makes 3-Amino-2-methylpentan-2-ol a valuable chiral building block. Enantiomerically pure forms of this compound can be used to synthesize stereochemically defined drug candidates, which is crucial for minimizing off-target effects and improving therapeutic indices.
Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity and purity of synthesized compounds.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 3-Amino-2-methylpentan-2-ol.
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Column: A reverse-phase C18 column is recommended.
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Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, mass spectrometric (MS) detection.
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the different proton environments in the molecule. The chemical shifts and splitting patterns will be characteristic of the ethyl group, the methyl groups, the methine proton adjacent to the amino group, and the exchangeable protons of the amino and hydroxyl groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (methyl, methylene, methine, and quaternary carbon).
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the range of 3200-3600 cm⁻¹. C-H stretching and bending vibrations will also be present.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.
Safety and Handling
As a research chemical, 3-Amino-2-methylpentan-2-ol should be handled with appropriate safety precautions. While specific toxicity data is not available, the safety data sheets (SDS) for similar amino alcohols provide general guidance.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Amino-2-methylpentan-2-ol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not widely documented, synthesis and the presence of key functional groups make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, potential applications, and handling, which should aid researchers in their exploration of this promising compound.
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